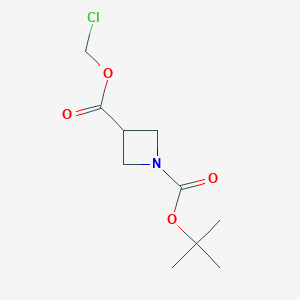
Methyl 5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate, also known as MCCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MCCP belongs to the class of pyridinecarboxylates, which are known to exhibit a wide range of biological activities.
Scientific Research Applications
Methylation Landscape in Cancer
Methyl 5-chloro-1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylate has been implicated in the methylation process, particularly in cancer research. Methylation of the 5th residue of cytosine in CpG islands forms 5-methylcytosine, a stable and heritable epigenetic mark. The levels of methylation are regulated by methyltransferases and demethylases. Aberrations in the demethylation process can lead to the silencing of gene expression, contributing to carcinogenesis. The discovery of Ten-eleven translocation (TET) dioxygenase, the de novo demethylase, has enhanced the understanding of methylation effects on cancer progression. The combinatorial use of vitamin C in inhibiting tumor growth by enhancing the activity of TET enzymes and increasing 5-hydroxymethylcytosine (5-hmC) levels has been discussed. 5-hmC holds promise as a prognostic biomarker in solid cancers (Shekhawat et al., 2021).
Role in Addiction Therapy
The compound has also been studied in the context of addiction therapy, particularly as negative allosteric modulators of metabotropic glutamate receptor subtype 5 (mGluR5) in addiction. A systematic review investigated the therapeutic potential of mGluR5 negative allosteric modulators (NAMs), including their effects on paradigms with substances like cocaine, ethanol, nicotine, and food in rats. The review suggests a therapeutic window for mGluR5 NAMs that can be translated to the treatment of substance-related and addictive disorders (Mihov & Hasler, 2016).
Influence on DNA Methylation in Adults
The compound has also been explored in studies focused on DNA methylation in adults, particularly in relation to environmental chemical exposures. A systematic review evaluated the association between environmental chemicals and DNA methylation levels in adults, analyzing articles on substances like cadmium, lead, mercury, and several others. The review highlighted the need for larger and longitudinal studies to better identify carcinogenesis-associated epigenetic perturbations for many potential carcinogens, and the importance of incorporating published reports on specific epigenetic endpoints in cancer hazard assessments (Ruiz-Hernandez et al., 2015).
properties
IUPAC Name |
methyl 5-chloro-1-[(2,6-dichlorophenyl)methyl]-6-oxopyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl3NO3/c1-21-14(20)8-5-12(17)13(19)18(6-8)7-9-10(15)3-2-4-11(9)16/h2-6H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZYYEJHPHVVAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C(=O)C(=C1)Cl)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(3,4-dimethoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2403866.png)
![1-[(2,2,3,3,3-Pentafluoropropyl)sulfanyl]ethan-1-one](/img/structure/B2403867.png)



![6-[5-[2-(1,2-Benzoxazol-3-yl)acetyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2403874.png)
![N-(2-chlorobenzyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2403877.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-2-sulfonamide](/img/structure/B2403881.png)




